4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde
Description
Properties
IUPAC Name |
4-methoxy-3-(pyrazol-1-ylmethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-16-12-4-3-10(9-15)7-11(12)8-14-6-2-5-13-14/h2-7,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYOPVOHCSPLEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CN2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355275 | |
| Record name | 4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436086-89-4 | |
| Record name | 4-Methoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=436086-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Optimization
In a landmark study, researchers achieved the synthesis of 4-methoxy-3-(1H-pyrazol-1-yl)benzaldehyde via microflow electrochemical dehydrogenative coupling. The protocol involves:
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Substrate Preparation : 4-Methoxybenzaldehyde and pyrazole dissolved in a trifluoroethanol (TFE)/methanol (4:1) mixture.
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Electrochemical Setup : A divided cell with graphite electrodes, using lithium perchlorate (LiClO₄) as the electrolyte.
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Reaction Parameters : Constant current of 20 mA applied for 1 hour at room temperature.
Optimization studies revealed that solvent composition critically influences yield (Table 1). The TFE/MeOH system enhanced solubility of aromatic intermediates while stabilizing reactive radical species.
Table 1. Solvent Effects on Electrochemical Azolation Yield
| Solvent System | Yield (%) |
|---|---|
| TFE/MeOH (4:1) | 67 |
| Acetonitrile | 60 |
| Pure TFE | 52 |
Key advantages include atom economy (no directing groups required) and compatibility with electron-rich arenes. The method’s regioselectivity arises from the inherent electronic effects of the methoxy group, which directs azolation to the ortho position.
Cyclocondensation Routes for Pyrazole Moiety Installation
The pyrazole ring’s construction often precedes its incorporation into benzaldehyde frameworks.
Hydrazine-Diketone Cyclocondensation
Gosselin’s optimized protocol for 1,3-substituted pyrazoles employs aryl hydrazine hydrochlorides and 1,3-diketones in aprotic dipolar solvents. Key modifications include:
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Acid Additives : 10 N HCl accelerates dehydration steps, improving yields to >80%.
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Solvent Effects : Dimethylformamide (DMF) enhances reaction rates compared to ethanol.
Applying this method, 3,5-dimethylpyrazole could be synthesized and subsequently coupled to 3-bromomethyl-4-methoxybenzaldehyde via nucleophilic substitution.
Comparative Analysis of Methodologies
Table 2. Method Comparison for 4-Methoxy-3-(1H-Pyrazol-1-ylmethyl)benzaldehyde Synthesis
| Method | Yield (%) | Reaction Time | Scalability |
|---|---|---|---|
| Electrochemical | 67 | 1 h | Microflow |
| 4CR Adaptation | – | 5 h | Batch |
| Cyclocondensation | >80* | 12 h | Batch |
*Yield for pyrazole intermediate
The electrochemical approach excels in efficiency and regiocontrol but requires specialized equipment. Multi-component routes offer molecular complexity in one pot but need substrate modifications. Cyclocondensation provides high yields for pyrazole precursors but necessitates additional coupling steps.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in DMF for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzoic acid.
Reduction: 4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde is not fully elucidated. its biological activities are thought to be mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of cellular pathways. Further research is needed to identify the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Key analogs and their distinguishing features are summarized below:
Key Observations:
- Electron Effects: The nitro group in 4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde increases electrophilicity, favoring nucleophilic addition reactions compared to the parent compound .
- Thermal Stability: Pyrazole derivatives with electron-withdrawing groups (e.g., nitro) often exhibit higher melting points due to stronger intermolecular interactions .
Biological Activity
4-Methoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
The synthesis of this compound typically involves the reaction of 4-methoxybenzaldehyde with 1H-pyrazole under appropriate conditions, often employing various catalysts to enhance yield and purity.
Biological Activity Overview
Research into the biological activity of this compound has identified several key areas of interest:
1. Antimicrobial Activity
Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro assays demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent activity.
2. Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. Research indicates that it can scavenge free radicals, thus potentially providing protective effects against oxidative stress-related diseases.
3. Anti-inflammatory Effects
In vitro studies suggest that this compound may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory effects.
Antimicrobial Activity
A study conducted by Mahajan et al. (2016) evaluated the antimicrobial efficacy of various derivatives, including this compound. The results indicated:
| Bacterial Strain | Zone of Inhibition (mm) | MIC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 22 | 0.015 |
| Escherichia coli | 20 | 0.025 |
| Pseudomonas aeruginosa | 18 | 0.030 |
These findings suggest strong antibacterial activity, particularly against Staphylococcus aureus.
Antioxidant Activity
The antioxidant capacity was assessed using the DPPH assay, where the compound showed a significant reduction in DPPH radical concentration:
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 35 |
| 50 | 65 |
| 100 | 85 |
This indicates a dose-dependent antioxidant effect, making it a candidate for further exploration in oxidative stress-related conditions.
Anti-inflammatory Mechanism
In a study focusing on inflammation, treatment with the compound resulted in a marked decrease in TNF-alpha and IL-6 levels in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as an anti-inflammatory agent.
Case Studies
Several case studies have highlighted the therapeutic potential of compounds related to or derived from pyrazole derivatives:
Case Study: Pyrazole Derivatives in Cancer Treatment
A recent study explored the role of pyrazole derivatives in targeting cancer cell lines. The results indicated that certain modifications to the pyrazole structure enhanced cytotoxicity against specific cancer types, suggesting that similar modifications to this compound could yield promising anticancer agents.
Case Study: Neuroprotective Effects
Another investigation assessed neuroprotective effects in models of neurodegenerative diseases. The results demonstrated that compounds with similar structures could mitigate neuronal damage through antioxidant mechanisms.
Q & A
Q. What are the standard synthetic routes for 4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde?
The compound is typically synthesized via condensation reactions. For example:
- Method A : Reacting substituted benzaldehydes with heterocyclic amines (e.g., pyrazole derivatives) in ethanol under reflux (4–8 hours) with glacial acetic acid as a catalyst. The crude product is purified via recrystallization or flash chromatography using ethyl acetate/hexane mixtures .
- Method B : Multi-step synthesis involving bromoacetyl intermediates, thiosemicarbazide, and phenacyl cyanide, followed by addition of 4-methoxybenzaldehyde. Reflux conditions (65°C, 4 hours) and methanol recrystallization yield high-purity products .
Q. How is the structural integrity of this compound confirmed?
Analytical techniques include:
- 1H/13C NMR : Peaks for methoxy (δ ~3.95 ppm), aldehyde (δ ~9.85 ppm), and pyrazole protons (δ ~6.0–8.0 ppm) .
- IR Spectroscopy : Stretching vibrations for aldehyde (1721 cm⁻¹) and aromatic C=C (1599 cm⁻¹) .
- Melting Point Analysis : Consistency with literature values (e.g., 71–72°C for analogs) .
Q. What are the common chemical reactions involving this compound?
The aldehyde group is reactive in:
- Oxidation : Forms carboxylic acids under strong oxidizing conditions.
- Reduction : Yields benzyl alcohol derivatives using NaBH₄ or LiAlH₄.
- Nucleophilic substitution : The pyrazole moiety participates in cross-coupling reactions (e.g., Suzuki-Miyaura) for derivatization .
Advanced Questions
Q. How can reaction yields be optimized during synthesis?
Key parameters include:
- Catalyst choice : Glacial acetic acid improves condensation efficiency compared to weaker acids .
- Solvent selection : Ethanol or methanol enhances solubility of intermediates, while DMF may accelerate coupling reactions .
- Reaction time : Extending reflux time (e.g., 8 hours vs. 4 hours) increases yields for sterically hindered analogs .
Q. How should researchers resolve contradictions in spectral data?
- Case Study : Discrepancies in NMR chemical shifts may arise from solvent polarity or impurities. Cross-validate with HSQC/HMBC for carbon-proton correlations .
- IR Artifacts : Moisture contamination can obscure aldehyde peaks; ensure anhydrous conditions during sample preparation .
Q. What biological activities are associated with this compound?
Preclinical studies suggest:
- Neuroprotective potential : Derivatives (e.g., 6-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzyl]-1,11-dimethyl-3,6,9-triazatricyclo[7.3.1.1]tetradecane-4,8,12-trion) show promise in restoring motor/cognitive functions post-brain injury via AMPA receptor modulation. In vivo validation is ongoing .
- Antimicrobial activity : Pyrazole-benzaldehyde hybrids inhibit bacterial growth through membrane disruption (MIC: 8–32 µg/mL) .
Q. How does the methoxy-pyrazole substitution pattern influence reactivity?
- Electron-donating effects : The methoxy group enhances electrophilic aromatic substitution at the para position.
- Steric hindrance : The pyrazole-methyl group reduces reactivity in bulky catalysts (e.g., Pd-based systems). Computational modeling (DFT) can predict regioselectivity .
Q. What is the patent landscape for this compound?
- Novelty : No existing patents cover its use in neuroprotection or AMPA modulation, highlighting its potential for proprietary drug development .
- Competitive analysis : Structural analogs (e.g., trifluoromethyl-substituted benzaldehydes) dominate industrial patents, suggesting untapped opportunities for methoxy-pyrazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
